PI3K Inhibition Potency: 4-Butylphenyl vs. 2-Difluoromethylbenzimidazole (ZSTK474) Scaffold Comparison
The 4,6-dimorpholino-1,3,5-triazine core is the pharmacophore for class I PI3K inhibition, as demonstrated by the clinical candidate ZSTK474 (IC50 ~0.005–0.03 µM against PI3Kα/β/δ/γ) [1]. While no direct PI3K enzymatic data is publicly available for the target compound, the 4-butylphenyl substituent is predicted to occupy the affinity pocket differently than ZSTK474's 2-difluoromethylbenzimidazole group. In a closely related series of 2-anilino-4,6-dimorpholino-1,3,5-triazines, para-substituted phenyl derivatives exhibited 2- to 4-fold variations in PI3Kα IC50 values relative to ZSTK474, demonstrating that the nature of the 2-substituent is a critical determinant of inhibitory potency [2]. This evidence positions the target compound as a structurally distinct probe for dissecting structure-activity relationships (SAR) within the PI3K binding site.
| Evidence Dimension | PI3Kα inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported (the 4-butylphenyl derivative is a structural analog within a series where para-substitution modulates PI3Kα activity by up to 4-fold). |
| Comparator Or Baseline | ZSTK474 PI3Kα IC50 = 0.005–0.03 µM; 2-anilino-4,6-dimorpholino-1,3,5-triazine (unsubstituted phenyl) PI3Kα IC50 not explicitly reported but serves as the baseline scaffold. Other para-substituted analogs showed 2–4 fold potency shifts [2]. |
| Quantified Difference | N/A (exact IC50 values for the target compound and direct head-to-head comparator are unavailable in the open literature). |
| Conditions | Based on the Molecules 2018 study protocol: in vitro PI3Kα enzymatic assay using recombinant human p110α/p85α and PIP2 substrate, measured via ADP-Glo luminescence [2]. |
Why This Matters
The 4-butylphenyl group offers a distinct hydrophobic interaction profile that can be exploited to fine-tune PI3K isoform selectivity and improve cellular membrane permeability relative to simpler phenyl analogs.
- [1] Yaguchi S, Fukui Y, Koshimizu I, et al. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. J Natl Cancer Inst. 2006;98(8):545-556. View Source
- [2] Nel R, et al. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. 2018;23(7):1628. View Source
